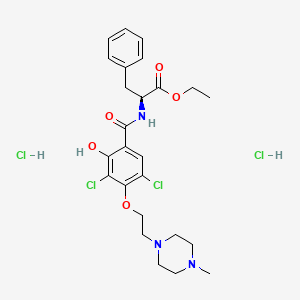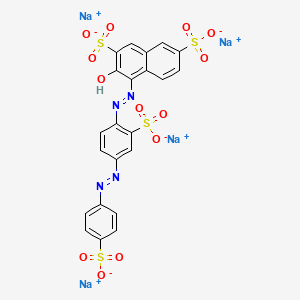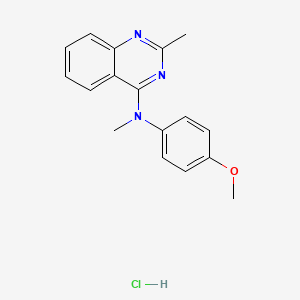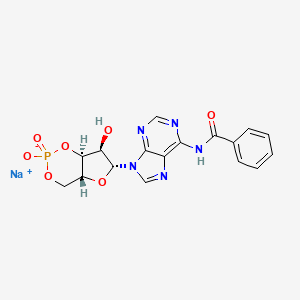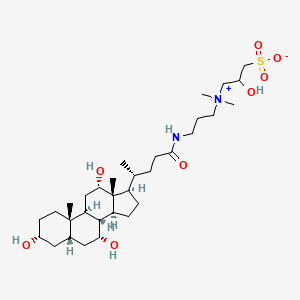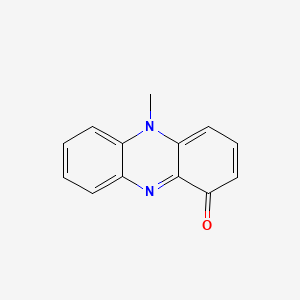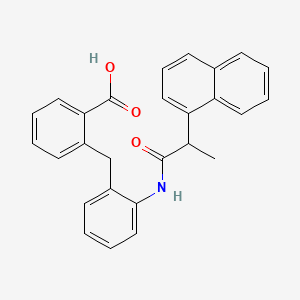
Ono-AE2-227
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ono-AE2-227 is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the GPR56 receptor, which is involved in regulating various physiological processes.
Wissenschaftliche Forschungsanwendungen
Role in Intestinal Tumorigenesis
Ono-AE2-227 has been identified as a prostaglandin E receptor subtype EP4-selective antagonist. Research indicates its significant role in suppressing the formation of intestinal polyps in adenomatous polyposis coli gene-deficient mice. This highlights its potential in chemoprevention of colon carcinogenesis. Studies have shown that Ono-AE2-227, in combination with another antagonist (ONO‐8711), can additively reduce the mean area and number of intestinal polyps, suggesting separate intrinsic roles for EP1 and EP4 in polyp formation (Kitamura et al., 2003).
Involvement in Colon Carcinogenesis
Further studies confirm the involvement of the prostaglandin E2 (PGE2) receptor, specifically EP4, in colon carcinogenesis. Research using knockout mice and the EP4-selective antagonist Ono-AE2-227 showed a decrease in the formation of aberrant crypt foci and intestinal polyps. This supports the idea that PGE2 contributes to colon carcinogenesis through actions mediated by EP1 and EP4 receptors (Mutoh et al., 2002).
Eigenschaften
CAS-Nummer |
357605-73-3 |
|---|---|
Produktname |
Ono-AE2-227 |
Molekularformel |
C27H23NO3 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-[[2-(2-naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C27H23NO3/c1-18(22-15-8-12-19-9-2-5-13-23(19)22)26(29)28-25-16-7-4-11-21(25)17-20-10-3-6-14-24(20)27(30)31/h2-16,18H,17H2,1H3,(H,28,29)(H,30,31) |
InChI-Schlüssel |
BLJLWFKNTKAUDA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
Synonyme |
2-[[2-(2-Naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)
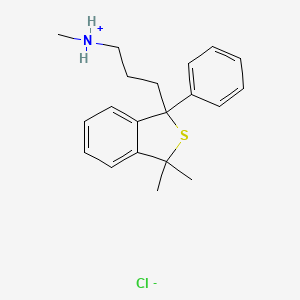
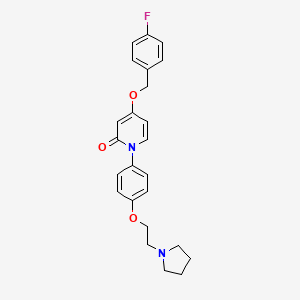
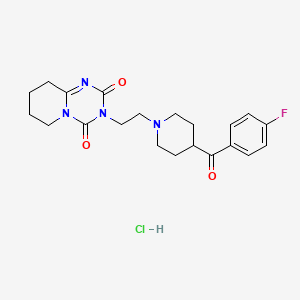
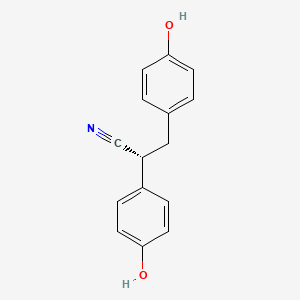
![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
